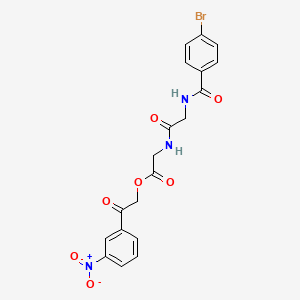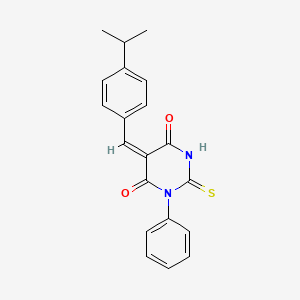
5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
描述
5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. This compound has a wide range of applications in various fields such as biochemistry, pharmacology, and medical research. In
作用机制
The mechanism of action of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T involves the interaction between the dye and the beta-sheet structure of amyloid fibrils. Thioflavin T contains a conjugated system of double bonds that allows it to bind to the beta-sheet structure of amyloid fibrils through pi-stacking interactions. This interaction results in a significant increase in fluorescence intensity, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in various in vitro and in vivo studies.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments. It is a highly sensitive dye that can detect small amounts of amyloid fibrils. It is also easy to use and can be detected using various spectroscopic techniques such as fluorescence spectroscopy and circular dichroism spectroscopy. However, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T has some limitations. It is not specific to amyloid fibrils and can bind to other proteins that contain beta-sheet structures. This can result in false-positive results and misinterpretation of data.
未来方向
Thioflavin T has several potential future directions. One possible direction is the development of more specific dyes that can differentiate between different types of amyloid fibrils. Another direction is the use of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in the development of new drugs for the treatment of amyloid-related diseases. Thioflavin T can be used to screen for compounds that can prevent the formation and aggregation of amyloid fibrils. Additionally, this compound T can be used to study the mechanism of action of existing drugs for the treatment of amyloid-related diseases.
Conclusion
Thioflavin T is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. It has several advantages for lab experiments, including high sensitivity and ease of use. However, it also has some limitations, including lack of specificity for amyloid fibrils. Thioflavin T has several potential future directions, including the development of more specific dyes and the use of this compound T in the development of new drugs for the treatment of amyloid-related diseases. Overall, this compound T is an essential tool for studying the formation and aggregation of amyloid fibrils in various diseases.
科学研究应用
Thioflavin T is widely used in scientific research as a fluorescent dye to detect amyloid fibrils in various diseases such as Alzheimer's disease, Parkinson's disease, and prion diseases. It binds specifically to the beta-sheet structure of amyloid fibrils, causing a significant increase in fluorescence intensity. This property makes it an excellent tool for studying the formation and aggregation of amyloid fibrils in vitro and in vivo.
属性
IUPAC Name |
(5E)-1-phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13(2)15-10-8-14(9-11-15)12-17-18(23)21-20(25)22(19(17)24)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23,25)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKNQOOMCLCIP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


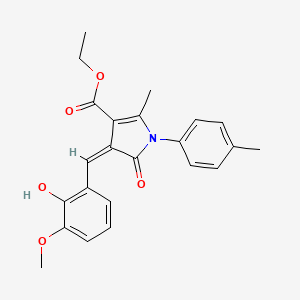
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)
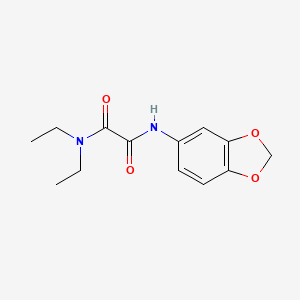
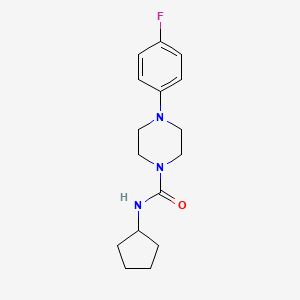
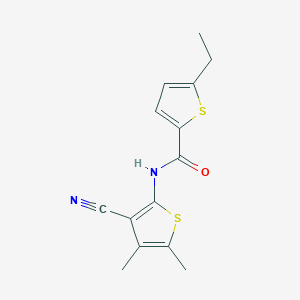
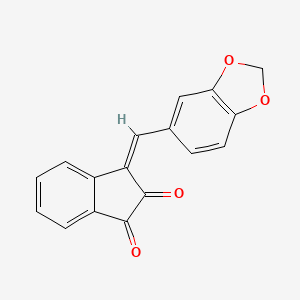
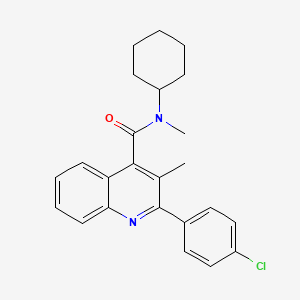
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
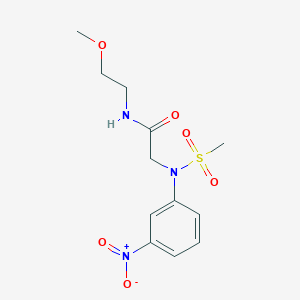
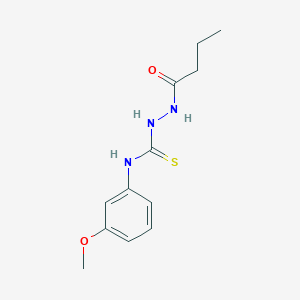
![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)
